
Nitrogen-15N2
Overview
Description
Nitrogen-15N2 is a stable isotope of nitrogen, where both nitrogen atoms are nitrogen-15 isotopes. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving nitrogen fixation, metabolic pathways, and environmental assessments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrogen-15N2 typically involves the use of nitrogen-15 labeled ammonium sulfate ((15NH4)2SO4) as a starting material. The process includes the following steps :
Hypobromite-Iodine Solution Preparation: Dissolve sodium hydroxide in water, add bromine slowly while keeping the temperature below 5°C, and then mix with potassium iodide solution.
Generation of this compound: React the hypobromite-iodine solution with nitrogen-15 labeled ammonium sulfate to produce this compound gas.
Purification: The gas is purified using potassium permanganate-potassium hydroxide and sodium sulfate-sulfuric acid solutions to remove impurities.
Storage: The purified this compound gas is stored in appropriate containers to prevent contamination.
Industrial Production Methods
Industrial production of this compound involves the distillation of liquefied air to obtain nitrogen gas, followed by isotopic enrichment processes to achieve the desired concentration of nitrogen-15 . This method ensures a high purity level of this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nitrogen-15N2 undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen at elevated temperatures to form nitrogen oxides (NO and NO2).
Reduction: Can be reduced to ammonia (NH3) in the presence of hydrogen and a catalyst.
Substitution: Forms complexes with transition metals, which can further react to produce ammonia.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Reduction: Involves hydrogen gas and a suitable catalyst, such as iron or ruthenium.
Substitution: Utilizes transition metals like molybdenum or iron in the presence of this compound.
Major Products
Oxidation: Nitrogen oxides (NO and NO2).
Reduction: Ammonia (NH3).
Substitution: Transition metal-nitrogen complexes.
Scientific Research Applications
Nitrogen Fixation Studies
Stable Isotope Probing
One of the primary applications of 15N2 is in stable isotope probing to study nitrogen fixation in various ecosystems. The method known as 15N2-DNA stable isotope probing (SIP) allows researchers to link specific microbial communities to nitrogen fixation processes in situ. For instance, a study demonstrated that using 15N2 can identify free-living diazotrophs responsible for nitrogen fixation in soil environments. This method revealed the presence of diverse noncultivated diazotrophs and their contributions to nitrogen cycling, which were previously uncharacterized .
Marine and Freshwater Environments
In aquatic systems, 15N2 is employed to measure nitrogen fixation rates accurately. Traditional methods often underestimated these rates due to equilibration delays. Recent advancements proposed using enriched seawater with 15N2 to enhance measurement accuracy, resulting in a 2-6 fold increase in detected nitrogen fixation rates compared to previous bubble methods . This approach allows for real-time assessments of nitrogen dynamics in marine ecosystems.
Agricultural Applications
Soil Fertility and Crop Management
In agriculture, 15N2 is utilized to evaluate soil fertility and the effectiveness of nitrogen-fixing crops. By tracing the incorporation of 15N into plant tissues, researchers can assess how much nitrogen is derived from atmospheric sources versus fertilizers. This information is crucial for developing sustainable agricultural practices and optimizing fertilizer use .
Ecological Research
Biodiversity Studies
The use of 15N2 extends to ecological studies where it helps elucidate the roles of different microbial communities in nutrient cycling. For example, studies using 15N2 have identified specific microbial taxa associated with nitrogen fixation across various habitats, contributing to our understanding of biodiversity and ecosystem functioning .
Pharmaceutical Development
Bioactive Compound Synthesis
Recent research has highlighted the potential of nitro compounds synthesized using nitrogen isotopes like 15N2 for pharmaceutical applications. These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of 15N into drug candidates can enhance their efficacy and provide insights into their mechanisms of action .
Data Tables
Case Studies
-
Soil Microbial Communities
A study utilized 15N2-DNA SIP to explore the diversity of diazotrophic bacteria in agricultural soils. The findings indicated that certain microbial groups significantly contributed to nitrogen fixation under varying soil conditions, emphasizing the importance of microbial diversity for sustainable agriculture . -
Marine Nitrogen Dynamics
Research conducted in coastal waters employed an enriched water method with 15N2 to assess nitrogen fixation by phytoplankton communities. The results demonstrated a direct correlation between phytoplankton biomass and nitrogen fixation rates, providing critical insights into nutrient cycling in marine ecosystems . -
Pharmaceutical Applications
A recent investigation into nitro compounds synthesized from 15N-enriched precursors revealed promising anticancer activity against specific cell lines. The study highlighted the potential for developing new therapeutic agents through targeted modifications using stable isotopes like 15N .
Mechanism of Action
The mechanism of action of nitrogen-15N2 involves its incorporation into biological and chemical systems as a tracer. In nitrogen fixation studies, this compound is converted into ammonia by nitrogenase enzymes, which is then assimilated into amino acids and other nitrogen-containing compounds . This process allows researchers to track nitrogen flow and understand metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nitrogen-14N2: The most common form of nitrogen gas, consisting of nitrogen-14 isotopes.
Nitrogen-15N1: Contains one nitrogen-15 isotope and one nitrogen-14 isotope.
Uniqueness
Nitrogen-15N2 is unique due to its stable isotopic composition, which makes it an invaluable tool for tracing nitrogen in various systems. Unlike nitrogen-14N2, this compound provides distinct isotopic signatures that can be detected and quantified using mass spectrometry, enabling precise studies of nitrogen dynamics .
Biological Activity
Nitrogen-15N2, a stable isotope of nitrogen, plays a significant role in biological processes, particularly in nitrogen fixation. This article explores its biological activity, focusing on its applications in research and the insights gained from various studies.
Overview of Nitrogen Fixation
Nitrogen fixation is the process through which nitrogen (N2) in the atmosphere is converted into ammonia (NH3) or related compounds in soil and water. This process is crucial for the biosphere as it provides essential nitrogen for all forms of life. The biological activity of 15N2 is primarily studied through stable isotope probing (SIP), which allows researchers to trace nitrogen fixation in various ecosystems.
1. Stable Isotope Probing with 15N2
Recent studies have utilized 15N2-DNA-SIP to identify noncultivated diazotrophs—microorganisms capable of fixing nitrogen—in natural environments. For instance, a study revealed that free-living diazotrophs can mediate nitrogen fixation in soils, with significant contributions from diverse microbial groups, including those within the Rhizobiales, Betaproteobacteria, and Actinobacteria lineages. These findings indicate that 15N2-DNA-SIP is an effective method for accessing DNA from these organisms and understanding their ecological roles .
2. Variability in Nitrogen Fixation Rates
Research has shown variability in nitrogen fixation rates when using 15N2 as a tracer. A systematic review indicated that incubation times significantly influence the measured rates of nitrogen fixation. For example, active light-dependent 15N2 fixation was observed over a 12-hour period, with specific timing affecting the accuracy of results .
3. Methodological Improvements
A critical advancement in the use of 15N2 involves the preparation of enriched water for tracer assays. Traditional methods may underestimate N2 fixation activity due to delays in gas dissolution in water. A new protocol suggests using pre-prepared 15−15N2-enriched water to enhance accuracy, allowing for more reliable measurements of aquatic N2-fixing organisms .
Data Table: Summary of Key Research Findings
Case Study 1: Soil Microbial Communities
A study conducted on soil microbial communities demonstrated that using 15N2 allowed researchers to trace nitrogen pathways effectively. The results indicated that specific microbial groups were responsible for significant nitrogen fixation, contributing to soil fertility and ecosystem health .
Case Study 2: Aquatic Ecosystems
In aquatic environments, the application of enriched 15−15N2 water has led to improved assessments of nitrogen-fixing organisms. This method revealed previously underestimated rates of nitrogen fixation in marine ecosystems, showcasing the importance of methodological advancements .
Q & A
Basic Research Questions
Q. How should samples be prepared to minimize contamination and variability in 15N₂ tracer experiments?
- Methodological Answer: Samples must be homogenized to ensure uniform dry matter, as tissue-specific differences in 15N abundance can skew results. Contamination risks from 15N-enriched materials (e.g., residual fertilizers) should be mitigated by using dedicated glassware and pre-cleaned containers. For biological samples, Kjeldahl digestion and distillation protocols must be optimized to prevent nitrogen loss during processing .
Q. What are the key considerations for designing a 15N₂ tracer experiment in aquatic systems?
- Methodological Answer: Use 15N₂-enriched water instead of gas bubbles to ensure equilibrium between dissolved 15N₂ and the aqueous phase. Incubation times should align with diel nitrogen fixation patterns, and controls must account for background 15N levels. Protocols from Klawonn et al. (2015) recommend pre-equilibrating 15N₂ gas with seawater under controlled pressure and temperature to avoid underestimation .
Q. How can 15N₂-labeled compounds be effectively used to study nitrogen cycling in soil-plant systems?
- Methodological Answer: Apply 15N₂-labeled fertilizers (e.g., urea-15N₂ or ammonium-15N₂ sulfate) to track nitrogen uptake, mineralization, and leaching. Soil cores should be sectioned by depth to assess vertical nitrogen movement, and isotopic dilution calculations must account for native soil nitrogen pools. Data interpretation should differentiate between "added N interaction" effects and natural cycling .
Advanced Research Questions
Q. How do methodological choices impact the accuracy of 15N₂ fixation rate measurements?
- Methodological Answer: The acetylene reduction assay (ARA) and 15N₂ tracer methods often yield discrepancies due to incomplete dissolution of 15N₂ gas bubbles. A modified approach injects 15N₂-enriched seawater to achieve consistent tracer distribution, reducing underestimation by 30–50% in marine studies. Analytical precision also depends on mass spectrometer calibration against atmospheric N₂ (δ15N = 0‰) .
Q. What strategies resolve contradictions in δ15N data when tracing nitrogen sources in complex ecosystems?
- Methodological Answer: Multi-proxy approaches combine δ15N analysis of particulate organic nitrogen (PON), chlorophyll-a, and amino acids to distinguish nitrogen fixation from remineralization. For example, 15N-depleted PON in marine sediments may indicate diazotrophic activity, while isotopic enrichment in nitrate suggests denitrification. Bayesian mixing models can quantify source contributions while addressing uncertainties in end-member values .
Q. How should researchers select analytical methods for 15N quantification in ammonium (NH₄⁺) and nitrate (NO₃⁻)?
- Methodological Answer: Method selection depends on sample matrix, sensitivity, and instrument availability:
Analyte | Recommended Method | Key Considerations |
---|---|---|
NH₄⁺ | Diffusion-azide method | High precision for low-concentration samples; requires pH adjustment to >9.5 |
NO₃⁻ | Denitrifier-IRMS | Converts NO₃⁻ to N₂O for δ15N analysis; avoids interference from dissolved organic nitrogen |
Membrane inlet isotope ratio mass spectrometry (MI-IRMS) is preferred for simultaneous NH₄⁺ and NO₃⁻ analysis in aqueous samples . |
Q. What are the best practices for meta-analyses of 15N₂ data across heterogeneous ecosystems?
- Methodological Answer: Standardize data extraction using tools like DataThief II to digitize figures from legacy studies. Normalize δ15N values to atmospheric N₂ and exclude datasets with incomplete metadata (e.g., missing soil pH or precipitation rates). Multivariate regression models should control for covariates such as climate zone and vegetation type .
Q. How can isotopic dilution be corrected in long-term 15N₂ labeling experiments?
- Methodological Answer: Use a two-pool model to partition labeled and unlabeled nitrogen. The dilution factor is calculated as:
where includes both tracer and native nitrogen. Time-series sampling is critical to capture dynamic dilution effects in soil-plant systems .
Q. Methodological Documentation and Reproducibility
Q. How should 15N₂ experimental protocols be documented for replication?
- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail sample preparation, instrument settings, and statistical thresholds. Supplementary materials should include raw δ15N data, calibration curves, and code for isotopic mixing models. Reference prior studies using identical tracer batches (e.g., 10 atom% 15N) to ensure consistency .
Q. What quality control measures are essential for 15N₂ isotope-ratio mass spectrometry (IRMS)?
- Methodological Answer: Regularly analyze certified reference materials (CRMs) like IAEA-N-1 (ammonium sulfate) to validate instrument precision. Blank correction must account for nitrogen carryover in elemental analyzers, particularly for low-abundance samples (<1 µM NH₄⁺). Replicate injections (n ≥ 3) are mandatory for samples with δ15N variability >0.5‰ .
Properties
InChI |
InChI=1S/N2/c1-2/i1+1,2+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRMHOSHXDMSA-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N]#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436579 | |
Record name | Nitrogen-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.00021780 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29817-79-6 | |
Record name | Nitrogen-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.